1-(Pyrimidin-4-yl)propan-2-one
Description
1-(Pyrimidin-4-yl)propan-2-one is a heterocyclic ketone comprising a pyrimidine ring substituted at the 4-position with a propan-2-one (acetone-derived) group. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their roles in drug design .
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1-pyrimidin-4-ylpropan-2-one |
InChI |
InChI=1S/C7H8N2O/c1-6(10)4-7-2-3-8-5-9-7/h2-3,5H,4H2,1H3 |
InChI Key |
RBRQRIDTYPKENX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between 1-(Pyrimidin-4-yl)propan-2-one and related compounds:
Key Observations :
- Chain Length and Ketone Position: The propan-2-one group in the target compound introduces a longer alkyl chain compared to acetyl-substituted analogs like 1-(2-methylpyrimidin-4-yl)ethan-1-one.
- Substituent Position : Substitution at the pyrimidine 4-position (vs. 2- or 6-positions) can alter electronic effects, influencing reactivity and binding affinity in biological systems .
Pharmacological and Physicochemical Properties
- Bioactivity : Pyrimidine ketones and amines are associated with diverse bioactivities. For example, dihydropyrimidin-2(1H)-one analogs exhibit improved pharmacological profiles compared to certified drugs in some cases . The target compound’s elongated ketone chain may modulate interactions with enzymes or receptors, though experimental validation is needed.
- Crystallography : Derivatives like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine have been structurally characterized using SHELX programs, revealing hydrogen-bonding networks critical for stability . Similar analyses for this compound could predict its solid-state behavior.
Commercial and Research Relevance
- Suppliers: Compounds like 1-(pyrimidin-4-yl)azetidin-3-amine dihydrochloride are commercially available (7 suppliers), indicating industrial interest in pyrimidine-based building blocks . The target compound’s absence from supplier lists suggests it may be a novel or understudied intermediate.
- Research Gaps: Limited data exist on the target compound’s synthesis, crystallography, or bioactivity. Further studies could benchmark it against acetylated analogs like 1-(2-methylpyrimidin-4-yl)ethan-1-one, which is already used in flavoring .
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